Cas no 1564687-99-5 (2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one)

2-Chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one is a versatile intermediate in organic synthesis, particularly valued for its reactive α-chloroketone functionality and cyclopropyl-substituted thiazole core. The presence of the electrophilic chloroacetyl group enables efficient nucleophilic substitution reactions, making it useful for constructing complex heterocyclic frameworks. The cyclopropyl moiety enhances steric and electronic modulation, which can influence reactivity and stability in downstream applications. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features contribute to the development of biologically active molecules. Its well-defined reactivity profile and compatibility with various synthetic conditions make it a practical choice for specialized chemical transformations.
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one structure
1564687-99-5 structure
商品名:2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
CAS番号:1564687-99-5
MF:C8H8ClNOS
メガワット:201.673219680786
CID:5939760
PubChem ID:104256309

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
    • 1564687-99-5
    • EN300-1965831
    • インチ: 1S/C8H8ClNOS/c9-3-7(11)6-4-12-8(10-6)5-1-2-5/h4-5H,1-3H2
    • InChIKey: MCVSXOVSKDDRIE-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1=CSC(C2CC2)=N1)=O

計算された属性

  • せいみつぶんしりょう: 201.0015127g/mol
  • どういたいしつりょう: 201.0015127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1965831-0.05g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
0.05g
$707.0 2023-09-17
Enamine
EN300-1965831-0.25g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
0.25g
$774.0 2023-09-17
Enamine
EN300-1965831-5.0g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
5g
$4349.0 2023-06-02
Enamine
EN300-1965831-1g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
1g
$842.0 2023-09-17
Enamine
EN300-1965831-10g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
10g
$3622.0 2023-09-17
Enamine
EN300-1965831-10.0g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
10g
$6450.0 2023-06-02
Enamine
EN300-1965831-1.0g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
1g
$1500.0 2023-06-02
Enamine
EN300-1965831-0.5g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1965831-5g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
5g
$2443.0 2023-09-17
Enamine
EN300-1965831-0.1g
2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one
1564687-99-5
0.1g
$741.0 2023-09-17

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one 関連文献

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-oneに関する追加情報

Introduction to 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one (CAS No. 1564687-99-5)

2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1564687-99-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic ketone exhibits a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The compound’s molecular structure incorporates a chloro-substituted benzene ring fused with a thiazole moiety, which is further connected to an ethanone group. Such a configuration suggests promising interactions with biological targets, making it a valuable candidate for further investigation.

The thiazole ring is a prominent scaffold in medicinal chemistry, renowned for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a cyclopropyl group at the 2-position of the thiazole ring introduces steric hindrance, which can modulate the compound’s pharmacokinetic properties and binding affinity to biological receptors. Additionally, the chloro substituent on the benzene ring enhances electrophilicity, enabling diverse chemical transformations that can be leveraged in drug development pipelines.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one due to its structural resemblance to known bioactive compounds. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The thiazole-thioether linkage within the molecule is particularly noteworthy, as it has been associated with enhanced binding interactions in various therapeutic contexts.

One of the most compelling aspects of 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one is its synthetic versatility. The presence of multiple reactive sites allows for modifications that can fine-tune its biological profile. For instance, functionalization of the chloro group or the ethanone moiety could lead to derivatives with improved solubility or selectivity. Furthermore, the cyclopropyl group can serve as a handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.

The compound’s relevance extends beyond pharmaceutical applications. In agrochemical research, derivatives of this class have shown promise as lead compounds for developing novel pesticides and herbicides. The structural features that contribute to its biological activity are also conducive to interactions with plant-specific targets, making it an attractive starting point for designing environmentally friendly agrochemicals.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of molecules like 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one. Molecular docking studies have suggested that this compound may interact with proteins involved in metabolic pathways relevant to cancer and neurodegenerative diseases. These findings align with broader trends in drug discovery where structure-based approaches are used to identify potential therapeutic agents.

The synthesis of 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps include cyclization reactions to form the thiazole ring, followed by functional group transformations such as chlorination and alkylation. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, reducing costs and environmental impact.

As research continues to uncover new applications for this compound, collaborations between academic institutions and pharmaceutical companies are likely to increase. Such partnerships can accelerate the translation of laboratory findings into clinical candidates, bringing novel treatments closer to reality for patients worldwide.

The future prospects for 2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one are bright, given its versatile structure and potential biological significance. Continued exploration of its pharmacological properties will be essential in determining its role in addressing unmet medical needs. Meanwhile, advancements in synthetic methodologies will further enhance accessibility and scalability for researchers working on related projects.

In conclusion,2-chloro-1-(2-cyclopropyl-1,3-thiazol-4-yilethanone (CAS No. 1564687995) stands as a testament to the ingenuity of modern chemical research. Its unique combination of structural features positions it as a promising candidate for further exploration across multiple domains of science and medicine.

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